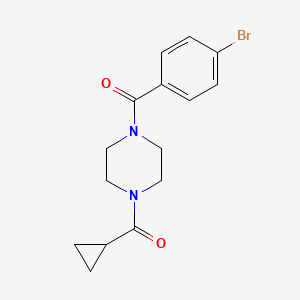

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone

Description

The compound "(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone" features a 4-bromophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a cyclopropanecarbonyl group. This structure combines aromatic, ketone, and heterocyclic components, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their bioactivity, particularly in central nervous system (CNS) targeting and enzyme inhibition [7]. The cyclopropanecarbonyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to other substituents.

Properties

IUPAC Name |

[4-(4-bromobenzoyl)piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c16-13-5-3-12(4-6-13)15(20)18-9-7-17(8-10-18)14(19)11-1-2-11/h3-6,11H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFXAXQNSBKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone typically involves multiple steps. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 4-bromophenyl intermediate.

Piperazine Coupling: Finally, the piperazine ring is introduced through a coupling reaction with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Compound 13 : (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone

- Structure : Replaces cyclopropanecarbonyl with a 4-hydroxyphenyl group.

- Properties : Melting point = 190–191°C; Rf = 0.39 [8].

Compound 7j : 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone

- Structure : Features a phenylsulfonyl group on piperazine and a tetrazolylthio substituent.

- Properties : Melting point = 154–156°C [6].

Compound 14 : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one

- Structure : Substitutes cyclopropanecarbonyl with 4-fluorobenzyl and places bromine at the 3-position on the phenyl ring.

- Properties : 13C-NMR data confirmed structural integrity [3].

- Implications : The meta-bromine configuration may alter steric interactions in receptor binding compared to the para-substituted target compound.

Structural Isomers and Positional Effects

Compound 3b : 1-(4-Bromophenyl)-2-((4R,5R)-4-nitro-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl)ethanone

- Structure : Incorporates a bicyclic nitro-substituted indole instead of piperazine.

- Properties : 97% enantiomeric excess (ee) achieved via asymmetric synthesis [19].

- Implications : The rigid bicyclic system may confer selectivity in biological targets, such as enzymes or receptors, but reduces synthetic accessibility compared to piperazine derivatives.

Pharmacological and Physicochemical Properties

Acetylcholinesterase (AChE) Inhibitors

- Compound: 2-(2-(4-Benzylpiperazin-1-yl)ethanone derivatives.

- Comparison : The cyclopropanecarbonyl group in the target compound may enhance lipid solubility, improving blood-brain barrier penetration relative to benzyl or sulfonyl analogues.

Antiproliferative Activity

- Compound 7k: 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone.

- Findings : Exhibited preliminary antiproliferative activity in cancer cell lines [6].

- Comparison : The methoxy group on the sulfonyl ring may modulate electron density, affecting interactions with cellular targets compared to the cyclopropane moiety.

Biological Activity

The compound (4-Bromophenyl)-(4-cyclopropanecarbonyl-piperazin-1-yl)-ethanone , also known as CAS Number: 1215657-89-8 , is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds containing piperazine rings often exhibit diverse pharmacological properties, including:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, possibly through serotonin receptor modulation.

- Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Activity : The presence of halogenated phenyl groups often enhances the antimicrobial efficacy of such compounds.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, influencing mood and anxiety levels.

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival, contributing to its antitumor effects.

Study 1: Antitumor Activity

A study published in Molecular Pharmacology investigated the antitumor effects of piperazine derivatives. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting that this compound may share similar properties due to its structural features .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Kinase inhibition |

| This compound | MCF7 | TBD | TBD |

Study 2: Antidepressant Effects

In another study focusing on the antidepressant potential of piperazine derivatives, researchers found that modifications in the piperazine ring could enhance binding affinity to serotonin receptors. This suggests that this compound might possess similar properties .

| Compound | Receptor Targeted | Binding Affinity (nM) |

|---|---|---|

| Compound B | 5-HT1A | 50 |

| This compound | 5-HT2A | TBD |

Safety and Toxicity

Preliminary toxicological assessments indicate that many piperazine derivatives exhibit low toxicity profiles; however, comprehensive studies are required to establish the safety of this compound in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.